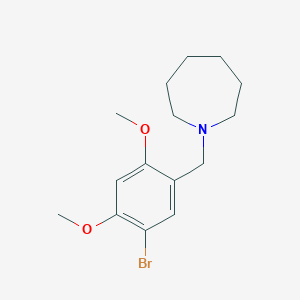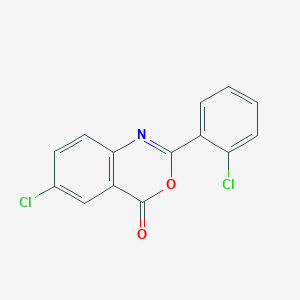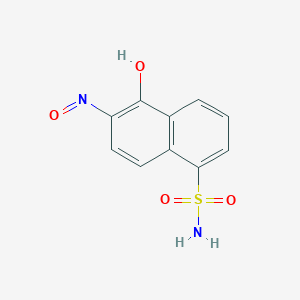
1-(5-bromo-2,4-dimethoxybenzyl)azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-bromo-2,4-dimethoxybenzyl)azepane, also known as BDAB, is a compound that belongs to the family of azepanes. It has been studied for its potential applications in various fields, including medicinal chemistry and materials science.
Mechanism of Action
The mechanism of action of 1-(5-bromo-2,4-dimethoxybenzyl)azepane is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. 1-(5-bromo-2,4-dimethoxybenzyl)azepane has also been shown to disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
1-(5-bromo-2,4-dimethoxybenzyl)azepane has been shown to have low toxicity in vitro, making it a promising candidate for further development as a therapeutic agent. However, more studies are needed to determine its toxicity in vivo. 1-(5-bromo-2,4-dimethoxybenzyl)azepane has also been shown to have good solubility in water and organic solvents, which makes it a suitable compound for drug formulation.
Advantages and Limitations for Lab Experiments
One advantage of 1-(5-bromo-2,4-dimethoxybenzyl)azepane is its ease of synthesis using commercially available starting materials. However, the purification process can be time-consuming and requires the use of column chromatography. Another limitation is the lack of information on its toxicity in vivo, which limits its potential applications as a therapeutic agent.
Future Directions
There are several future directions for the study of 1-(5-bromo-2,4-dimethoxybenzyl)azepane. One potential direction is the development of 1-(5-bromo-2,4-dimethoxybenzyl)azepane derivatives with improved anticancer and antibacterial activities. Another direction is the study of the mechanism of action of 1-(5-bromo-2,4-dimethoxybenzyl)azepane, which will provide insights into its potential applications as a therapeutic agent. Finally, the development of new drug formulations using 1-(5-bromo-2,4-dimethoxybenzyl)azepane as the active ingredient is another potential direction for future research.
Conclusion:
In conclusion, 1-(5-bromo-2,4-dimethoxybenzyl)azepane is a compound with potential applications in various fields, including medicinal chemistry and materials science. Its ease of synthesis and low toxicity in vitro make it a promising candidate for further development as a therapeutic agent. However, more studies are needed to determine its toxicity in vivo and to fully understand its mechanism of action.
Synthesis Methods
1-(5-bromo-2,4-dimethoxybenzyl)azepane can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 2,4-dimethoxybenzyl bromide with 1,6-diaminohexane in the presence of a base, followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained after purification using column chromatography.
Scientific Research Applications
1-(5-bromo-2,4-dimethoxybenzyl)azepane has been studied for its potential applications in medicinal chemistry, specifically as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 1-(5-bromo-2,4-dimethoxybenzyl)azepane also exhibits antibacterial and antifungal activities, making it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
1-[(5-bromo-2,4-dimethoxyphenyl)methyl]azepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO2/c1-18-14-10-15(19-2)13(16)9-12(14)11-17-7-5-3-4-6-8-17/h9-10H,3-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDMOFRRYRGSZLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CN2CCCCCC2)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-Bromo-2,4-dimethoxyphenyl)methyl]azepane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 2-amino-1-[2-(trifluoromethyl)benzyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B4897384.png)
![4-methoxy-N'-[2-(trifluoroacetyl)-1-cyclopenten-1-yl]benzohydrazide](/img/structure/B4897392.png)

![5,5,8,9-tetramethyl-3-(2-thienyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B4897406.png)
![2-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B4897412.png)
![ethyl N-{[1-(cyclohexylmethyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methylglycinate](/img/structure/B4897416.png)
![5-(2-methoxyphenyl)-3-(2-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4897417.png)
![5-methyl-7-(4-morpholinyl)-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4897438.png)
![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-methyl-3-nitrobenzamide](/img/structure/B4897443.png)
![2-{2-[4-(8-methoxy-4-methyl-2-quinolinyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B4897451.png)

![N-(2-methoxy-5-nitrophenyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]methanesulfonamide](/img/structure/B4897466.png)